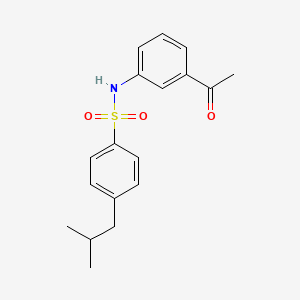![molecular formula C14H19ClN2O4S B5836434 N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as N-(3-chloro-2-methylphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mechanism of Action
TAK-659 targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. TAK-659 inhibits BTK activity, blocking the downstream signaling pathways and inducing apoptosis in B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity in B-cells, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In preclinical studies, TAK-659 has also been shown to reduce tumor growth and prolong survival in mouse models of CLL and NHL. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is that it targets BTK, a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies. However, one limitation of TAK-659 is that it has only been studied in preclinical models, and its efficacy and safety in humans are not yet known. Additionally, TAK-659 may have off-target effects that could lead to adverse effects.
Future Directions
There are several future directions for the study of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans with B-cell malignancies. Second, the potential off-target effects of TAK-659 should be further studied to determine if there are any adverse effects. Third, the mechanism of action of TAK-659 should be further elucidated to better understand its effects on B-cells. Fourth, TAK-659 could be studied in combination with other therapies to determine if it has synergistic effects. Finally, the pharmacokinetics and pharmacodynamics of TAK-659 should be studied to determine the optimal dosing regimen.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-chloro-2-methylphenylamine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is further converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and sodium methanesulfinate to form TAK-659. The overall yield of the synthesis is around 20%.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 reduces tumor growth and prolongs survival. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11-12(15)4-3-5-13(11)17(22(2,19)20)10-14(18)16-6-8-21-9-7-16/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBIPTWFPALNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)

![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)

![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

